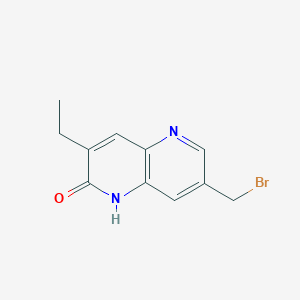
7-(bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core with a bromomethyl group at the 7-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one typically involves the bromomethylation of a naphthyridine precursor. One common method involves the reaction of 3-ethyl-1H-1,5-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the naphthyridine core.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products typically involve the removal of the bromomethyl group or the reduction of other functional groups to simpler forms.
Scientific Research Applications
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one involves its interaction with biological macromolecules such as DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on DNA, leading to crosslinking or intercalation. This can disrupt DNA replication and transcription, ultimately inhibiting cell proliferation . The compound may also interact with specific proteins involved in DNA repair pathways, further enhancing its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,8-bis(bromomethyl)acridine
- 2,7-bis(bromomethyl)acridine
- 2-(bromomethyl)-7-methylacridine
- 2,7-dimethylacridine
Uniqueness
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI Key |
LXECYAKMMDYOIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CBr)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


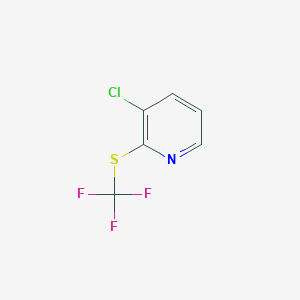
![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)

![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
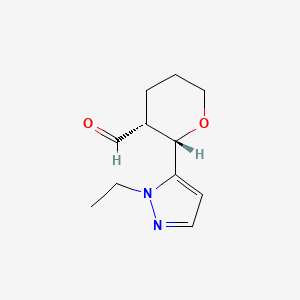
![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
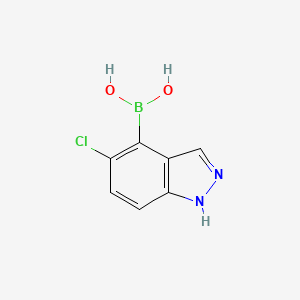
![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
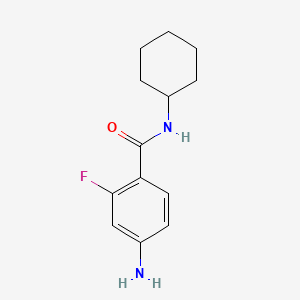
![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)

